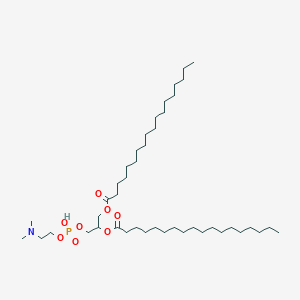![molecular formula C13H18BrNZn B14880396 2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
2-[(1-Homopiperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Homopiperidino)methyl]phenylzinc bromide typically involves the following steps:
-
Formation of the Grignard Reagent: : The process begins with the preparation of a Grignard reagent. This is achieved by reacting bromobenzene with magnesium in anhydrous ether to form phenylmagnesium bromide.
C6H5Br+Mg→C6H5MgBr
-
Transmetalation: : The phenylmagnesium bromide is then reacted with zinc bromide to form phenylzinc bromide.
C6H5MgBr+ZnBr2→C6H5ZnBr+MgBr2
-
Addition of Homopiperidine: : Finally, homopiperidine is added to the phenylzinc bromide to form this compound.
C6H5ZnBr+C7H15N→C6H4(CH2N(C6H11))ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using large batch reactors to carry out the Grignard reaction and subsequent transmetalation.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Utilizing advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura and Negishi couplings, where it forms carbon-carbon bonds with aryl or vinyl halides.
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: Tetrahydrofuran, dimethylformamide, and toluene are commonly used.
Temperature: Reactions typically occur at room temperature to 80°C.
Major Products
Biaryls: Formed in Suzuki-Miyaura couplings.
Alkylated Products: Result from nucleophilic substitution reactions.
Scientific Research Applications
2-[(1-Homopiperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Transmetalation: Transfers the phenyl group to a metal catalyst (e.g., palladium) during cross-coupling reactions.
Nucleophilic Attack: The homopiperidino group acts as a nucleophile, attacking electrophilic centers in substrates.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
2-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the homopiperidino group enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H18BrNZn |
|---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h3-5,8H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
InChI Key |
QPKGQMPFCCEYMO-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880315.png)

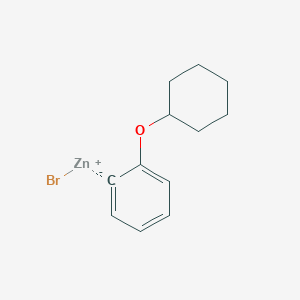
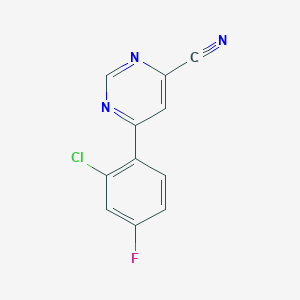
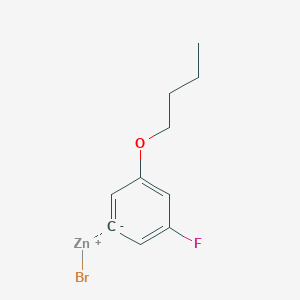
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
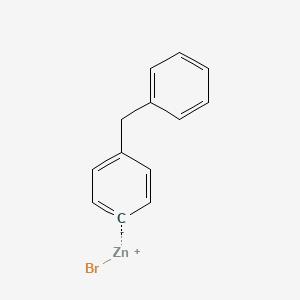
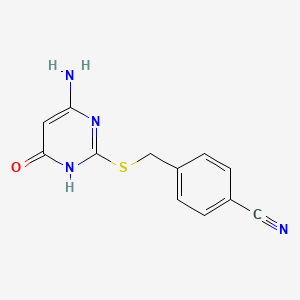
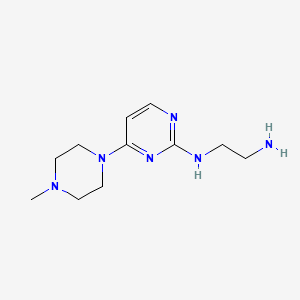

methanone](/img/structure/B14880377.png)
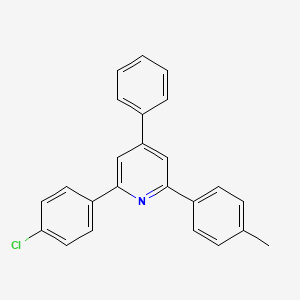
![disodium;4-[[2-[N-[(3-methoxyphenyl)methyl]-C-oxidocarbonimidoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoate](/img/structure/B14880388.png)
